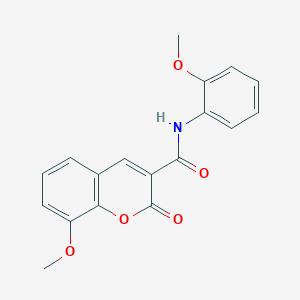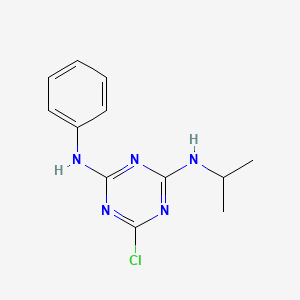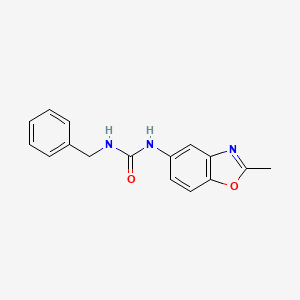![molecular formula C15H11ClF3NO B5703808 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as TFB-TAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. TFB-TAM is a selective modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide selectively binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide enhances the affinity of the GABA-A receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has anxiolytic, sedative, and anticonvulsant effects.
実験室実験の利点と制限
One of the major advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in lab experiments is its selective modulation of the GABA-A receptor. This allows researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner. Another advantage is that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in lab experiments is that it has a relatively short half-life, which may limit its usefulness in certain experimental designs.
将来の方向性
There are several future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide. One area of interest is the development of more selective modulators of the GABA-A receptor that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the therapeutic potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in the treatment of anxiety, depression, and epilepsy. Furthermore, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in combination with other pharmacological agents may provide new insights into the mechanisms underlying the effects of GABA-A receptor activation.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide involves the reaction of 4-chloro-2-trifluoromethyl aniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in high purity.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been extensively used in scientific research as a pharmacological tool to study the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is involved in a wide range of physiological processes such as anxiety, sedation, and epilepsy. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been shown to selectively modulate the GABA-A receptor by binding to a specific site on the receptor known as the benzodiazepine site. This selective modulation of the GABA-A receptor by N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has enabled researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-13-7-6-10(16)8-12(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTGQIPGGYVSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)